
N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N'-propylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide” is a chemical compound that belongs to the class of 4-hydroxy-2-quinolones . These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones involves the reaction of 3-aminoquinolines with α-substituted carboxylic acid chloride, which affords 2-substituted-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamides . These are then cyclized with NaOEt to afford 2H-[1,4] oxazino[3,2-c]quinoline-3,5(4H,6H)-dione derivatives . Another approach involves the reaction between ((4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazinecarbothioamides and 2,3-diphenylcycloprop-2-enone in refluxing ethanol .Molecular Structure Analysis
The molecular structure of 4-hydroxy-2-quinolones displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
4-Hydroxy-2-quinolones are known to undergo various chemical reactions. For instance, they can react with ethene-1,2,3,4-tetracarbonitrile to synthesize new pyrano [3,2-c]quinolones . They can also react with α-substituted carboxylic acid chloride to afford 2-substituted-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamides .作用機序
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this compound belongs, have a broad range of biological properties .
Mode of Action
It is known that 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids esters, which are structurally similar, show unusually high reactivity towards n-nucleophiles .
実験室実験の利点と制限
N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N'-propylethanediamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also water-soluble, which makes it easy to administer to cells or animals. However, this compound has some limitations. It has low bioavailability, which means that it may not be effective when administered orally. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N'-propylethanediamide. One area of interest is its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, but its mechanism of action and potential side effects need to be further investigated. Another area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to protect neurons from oxidative stress, but its ability to cross the blood-brain barrier and its effects on cognitive function need to be further investigated. Finally, the safety and efficacy of this compound in humans need to be evaluated in clinical trials.
Conclusion
In conclusion, this compound is a chemical compound that has attracted significant attention in scientific research due to its potent antioxidant properties and potential use in the treatment of various diseases. This compound can be synthesized by a one-pot reaction of 3-hydroxy-2-methyl-4(1H)-quinolone and propyl ethylenediamine in the presence of a catalyst. This compound has several advantages for lab experiments, but its safety and efficacy in humans are not yet known. There are several future directions for research on this compound, including its potential use in the treatment of cancer and neurodegenerative diseases, and its safety and efficacy in humans.
合成法
N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N'-propylethanediamide can be synthesized by a one-pot reaction of 3-hydroxy-2-methyl-4(1H)-quinolone and propyl ethylenediamine in the presence of a catalyst. The reaction yields a white solid that can be further purified by recrystallization. The purity of the final product can be determined by high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N'-propylethanediamide has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. This compound has also been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
N'-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-7-15-13(20)14(21)17-10-11(18)8-5-3-4-6-9(8)16-12(10)19/h3-6H,2,7H2,1H3,(H,15,20)(H,17,21)(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXFZDQMGVXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

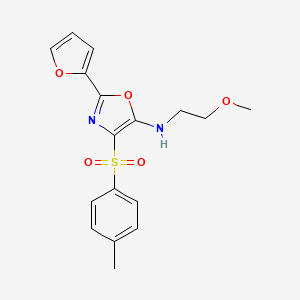
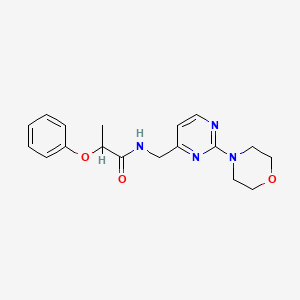



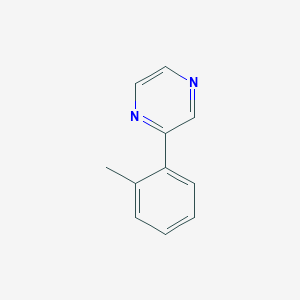
![1-{[(2,4-Dimethylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2910463.png)
![methyl (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidine-3-carboxylate](/img/structure/B2910464.png)


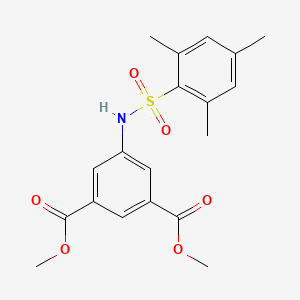
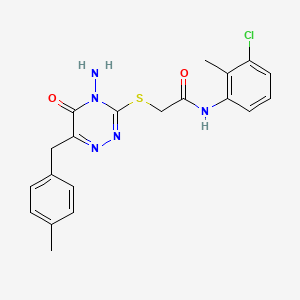
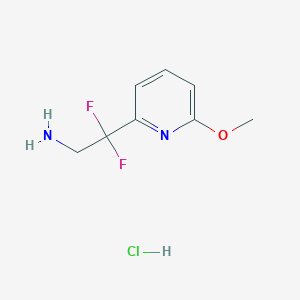
![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2910473.png)